

Proposed Synthetic Route: Williamson Ether Synthesis

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Compound of Interest

Compound Name: 3-Methoxyoct-1-ene

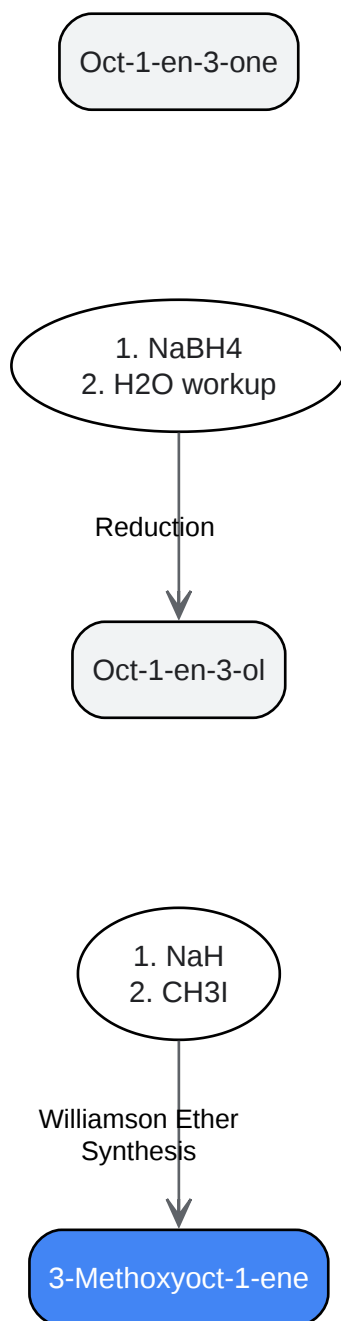
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The most direct and reliable method for the preparation of **3-Methoxyoct-1-ene** is the Williamson ether synthesis. This method involves the deprotonation of a suitable alcohol, in this case, oct-1-en-3-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Reaction Scheme

The proposed two-step synthesis starts with the reduction of the commercially available ketone, oct-1-en-3-one, to the corresponding secondary allylic alcohol, oct-1-en-3-ol. The subsequent etherification with a methylating agent yields the target compound, **3-Methoxyoct-1-ene**.



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Caption: Proposed two-step synthetic pathway to **3-Methoxyoct-1-ene**.

Detailed Experimental Protocols

The following protocols are predictive and based on standard laboratory procedures for reactions of this type.

Synthesis of Oct-1-en-3-ol

- **Reaction Setup:** A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with oct-1-en-3-one (1.0 eq) and methanol (50 mL) and cooled to 0 °C in an ice bath.
- **Reduction:** Sodium borohydride (NaBH_4 , 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Monitoring:** The reaction is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system.
- **Quenching and Workup:** Once the starting material is consumed (typically 1-2 hours), the reaction is quenched by the slow addition of deionized water (20 mL). The methanol is removed under reduced pressure.
- **Extraction:** The aqueous residue is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield oct-1-en-3-ol as a colorless oil.

Synthesis of 3-Methoxyoct-1-ene

- **Reaction Setup:** A flame-dried 100 mL round-bottom flask under an inert atmosphere (N_2 or Ar) is charged with sodium hydride (NaH , 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF, 30 mL).
- **Alkoxide Formation:** A solution of oct-1-en-3-ol (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the NaH suspension at 0 °C. The mixture is allowed to stir for 30 minutes at this temperature.
- **Methylation:** Iodomethane (CH_3I , 1.5 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stir for 4-6 hours.
- **Monitoring:** The reaction progress is monitored by TLC or GC-MS.

- **Quenching and Workup:** The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
- **Extraction:** The aqueous layer is separated and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- **Purification:** The crude product is purified by flash column chromatography (e.g., 5% ethyl acetate in hexanes) to afford **3-Methoxyoct-1-ene**.

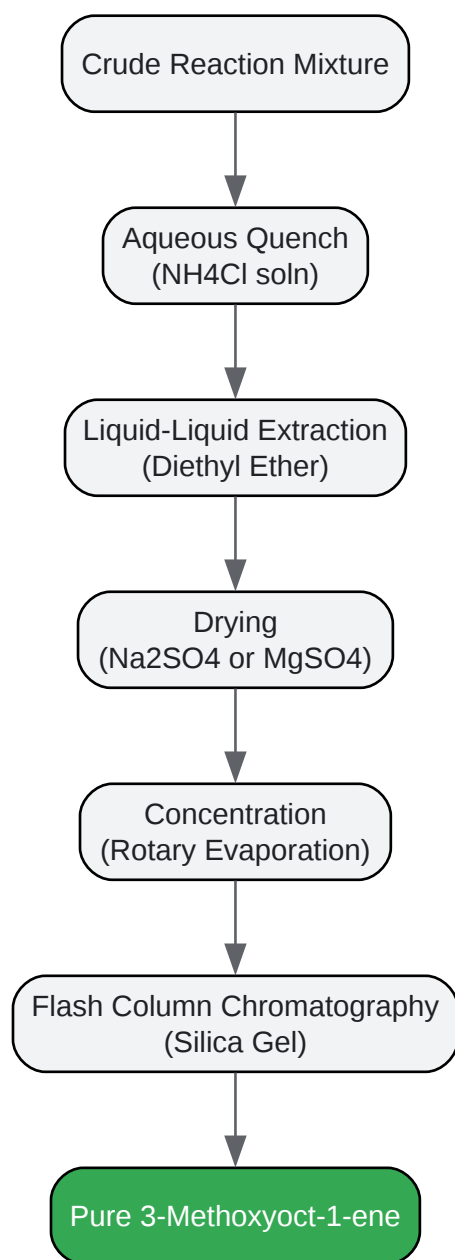
Predicted Characterization Data

The successful synthesis of **3-Methoxyoct-1-ene** would be confirmed by a combination of spectroscopic methods. The following table summarizes the predicted data based on the structure.

Analysis	Predicted Data
Appearance	Colorless to pale yellow oil
Molecular Formula	C ₉ H ₁₈ O
Molecular Weight	142.24 g/mol
¹ H NMR (CDCl ₃ , 400 MHz)	δ 5.85-5.75 (m, 1H), 5.20-5.05 (m, 2H), 3.60-3.50 (m, 1H), 3.35 (s, 3H), 1.60-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 140.5, 115.0, 82.0, 56.0, 35.0, 31.8, 25.0, 22.6, 14.0
FT-IR (neat, cm ⁻¹)	3080 (C-H, sp ²), 2955, 2930, 2855 (C-H, sp ³), 1645 (C=C), 1100 (C-O)
Mass Spec (EI)	m/z (%): 142 (M ⁺), 113, 99, 85, 71, 57

Isolation and Purification Workflow

The purification of the final compound is critical to obtaining material suitable for further research. The workflow involves several standard laboratory techniques.



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Caption: Post-synthesis workflow for the isolation and purification of **3-Methoxyoct-1-ene**.

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